molecular formula C5H7Cl2N3O2 B2878083 Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride CAS No. 1301743-26-9

Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride

Cat. No. B2878083
M. Wt: 212.03
InChI Key: TVHWKINHEMSAAS-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride” is a compound with the IUPAC name "methyl 3-amino-1H-pyrazole-5-carboxylate hydrochloride" . It belongs to the class of compounds known as 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

5-Amino-pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride” consists of a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a methyl group, an amino group, and a carboxylate group .


Chemical Reactions Analysis

5-Amino-pyrazoles are versatile synthetic building blocks used in the synthesis of remarkable organic molecules with versatile functionalities . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The reaction with α, β -unsaturated compounds provides easy access to fluorescent pyrazolo derivatives .

Future Directions

5-Amino-pyrazoles, including “Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s , and they continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the diverse applications of these compounds, particularly in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2.ClH/c1-11-5(10)3-2(6)4(7)9-8-3;/h1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHWKINHEMSAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride

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